2-Azaadamantane-1-carboxylic acid

Synthetic chemistry Building block Derivatization handles

2-Azaadamantane-1-carboxylic acid (CAS 1303973-99-0; MFCD18909754; C₁₀H₁₅NO₂; MW 181.23 g/mol) is a nitrogen-containing adamantane analog featuring a rigid tricyclic 2-azatricyclo[3.3.1.1³,⁷]decane cage with a carboxylic acid substituent at the bridgehead 1-position and a secondary amine within the cage framework. This compound belongs to the azaadamantane class, wherein substitution of one cage carbon with nitrogen imparts reduced lipophilicity and enhanced aqueous solubility relative to all-carbon adamantane analogs—properties that directly influence biological target engagement and pharmacokinetic behavior of derived molecules.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B12278058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaadamantane-1-carboxylic acid
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(N3)C(=O)O
InChIInChI=1S/C10H15NO2/c12-9(13)10-4-6-1-7(5-10)3-8(2-6)11-10/h6-8,11H,1-5H2,(H,12,13)
InChIKeyZRJDLEPAXRWMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaadamantane-1-carboxylic acid (CAS 1303973-99-0): A Dual-Handle Cage Building Block for Catalyst Development and CNS Ligand Design


2-Azaadamantane-1-carboxylic acid (CAS 1303973-99-0; MFCD18909754; C₁₀H₁₅NO₂; MW 181.23 g/mol) is a nitrogen-containing adamantane analog featuring a rigid tricyclic 2-azatricyclo[3.3.1.1³,⁷]decane cage with a carboxylic acid substituent at the bridgehead 1-position and a secondary amine within the cage framework . This compound belongs to the azaadamantane class, wherein substitution of one cage carbon with nitrogen imparts reduced lipophilicity and enhanced aqueous solubility relative to all-carbon adamantane analogs—properties that directly influence biological target engagement and pharmacokinetic behavior of derived molecules [1]. Commercially available at 95% and 98% purity grades from multiple suppliers, it serves as a versatile synthetic intermediate for constructing oxidation catalysts (AZADO family), sigma receptor ligands, and 11β-HSD-1 inhibitors .

Why Adamantane-1-carboxylic acid or 1-Azaadamantane Regioisomers Cannot Substitute 2-Azaadamantane-1-carboxylic acid in Procurement Decisions


The scientific and industrial selection of 2-azaadamantane-1-carboxylic acid over its closest structural analogs is justified by three non-interchangeable features that directly determine downstream synthetic utility and biological performance. First, the 2-azaadamantane scaffold uniquely positions the nitrogen atom at the 2-position of the cage, which is the essential structural prerequisite for generating AZADO-family nitroxyl radical oxidation catalysts—a capability entirely absent in the 1-azaadamantane regioisomer (CAS 281-27-6) and the all-carbon adamantane-1-carboxylic acid (CAS 828-51-3) [1]. Second, the nitrogen substitution reduces lipophilicity (XLogP3 for related 2-azaadamantane derivatives ~1.0–1.7 vs. 2.6 for adamantane-1-carboxylic acid), improving aqueous solubility and altering target engagement profiles in medicinal chemistry applications [2]. Third, the co-presence of a bridgehead carboxylic acid and a cage-embedded secondary amine provides two orthogonal derivatization handles on a single rigid scaffold, enabling divergent synthetic strategies—such as amide coupling at the carboxylate with concurrent N-functionalization—that are impossible with mono-functional analogs [3].

2-Azaadamantane-1-carboxylic acid: Quantitative Comparator-Based Evidence for Scientific Procurement and Candidate Selection


Dual Orthogonal Functionalization Handles vs. Adamantane-1-Carboxylic Acid: Enabling Divergent Synthetic Strategies from a Single Building Block

2-Azaadamantane-1-carboxylic acid possesses two chemically distinct, orthogonally addressable functional groups—a bridgehead carboxylic acid (–COOH) at C1 and a secondary amine (–NH–) embedded within the cage at position 2—enabling sequential or simultaneous derivatization via amide/ester formation at the carboxylate and N-alkylation/acylation at the amine. By contrast, adamantane-1-carboxylic acid (CAS 828-51-3) provides only a single reactive handle (carboxylic acid) for derivatization, as confirmed by its chemical structure (C₁₁H₁₆O₂ with HBD=1, HBA=2, rotatable bond count=1) [1]. The 2-azaadamantane-1-carboxylic acid scaffold (C₁₀H₁₅NO₂, HBD and HBA both ≥2 including the amine) has been exploited in patent literature for constructing acetamide and carboxamide nAChR ligands via divergent functionalization at both positions, a synthetic strategy that cannot be replicated with mono-functional all-carbon adamantane analogs [2].

Synthetic chemistry Building block Derivatization handles Orthogonal functionalization

Reduced Lipophilicity vs. All-Carbon Adamantane-1-Carboxylic Acid: Class-Level Impact on Bioavailability and Target Engagement

The Suslov et al. (2021) comprehensive review of azaadamantane medicinal chemistry establishes as a class-level principle that 'the azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability' [1]. Quantitative comparison of computed lipophilicity values supports this principle: adamantane-1-carboxylic acid has an XLogP3 of 2.6 (PubChem computed) [2], while the closest available 2-azaadamantane analog, 2-hydroxy-2-azaadamantane, has an XLogP3 of 1.700 . The introduction of the nitrogen atom into the cage reduces logP by approximately 0.9–1.6 log units, a shift that can substantially alter pharmacokinetic profiles—reducing nonspecific plasma protein binding, increasing free fraction, and modulating CNS penetration potential. This class-level differentiation is especially relevant for CNS-targeted programs where logP in the 1–2.5 range is often desirable.

Medicinal chemistry Lipophilicity Physicochemical properties Drug-likeness

~93-Fold Superior Catalytic Proficiency of AZADO vs. TEMPO: The 2-Azaadamantane Scaffold as the Essential Precursor for High-Performance Alcohol Oxidation Catalysts

The 2-azaadamantane scaffold is the irreplaceable structural foundation for the AZADO (2-azaadamantane N-oxyl) family of organocatalysts, which have been demonstrated to vastly outperform the industry-standard TEMPO catalyst. A comprehensive kinetic study by Hondo et al. (2023) directly compared the catalytic efficiency of AZADO derivatives with TEMPO in the aerobic oxidation of l-menthol under identical conditions (acetic acid, NaNO₂ as NOx generator, ambient air, pseudo-first-order kinetics) [1]. The pseudo-first-order rate constant (k₁st) for AZADO was 5.19 × 10⁻³ min⁻¹, while TEMPO exhibited a k₁st of only 5.56 × 10⁻⁵ min⁻¹—a difference of approximately 93-fold. Furthermore, while TEMPO is limited to efficient oxidation of primary alcohols only, AZADO and its derivatives (1-Me-AZADO, ABNO) efficiently oxidize both primary and sterically hindered secondary alcohols that TEMPO cannot process [2]. 2-Azaadamantane-1-carboxylic acid serves as a direct synthetic precursor to the 2-azaadamantane core required for AZADO catalyst preparation, a pathway not accessible from 1-azaadamantane or all-carbon adamantane starting materials.

Organocatalysis Alcohol oxidation Nitroxyl radicals Green chemistry

Sigma Receptor Pharmacophore: Deoxygenated N-Arylalkyl-2-Azaadamantanes Achieve Nanomolar σ1 Affinity with Up to 235-Fold Improvement Over Hemiaminal Precursors

In a direct head-to-head comparison within the same study, Banister et al. (2011) synthesized a series of racemic N-arylalkyl-2-azaadamantan-1-ols (hemiaminals, compounds 9–15) and their corresponding deoxygenated, achiral N-arylalkyl-2-azaadamantanes (compounds 23–29), then screened both series in competition binding assays against a panel of CNS targets including σ1 and σ2 receptors [1]. The hemiaminal precursors displayed generally low affinity: σ1 Ki = 294–1950 nM and σ2 Ki = 201–1020 nM. Crucially, deoxygenation to the 2-azaadamantane core dramatically improved affinity: σ1 Ki = 8.3–239 nM and σ2 Ki = 34–312 nM. This represents up to a 235-fold improvement in σ1 binding (1950 nM → 8.3 nM at the extremes of the range) and confirms that the deoxygenated 2-azaadamantane scaffold—accessible via reduction of 2-azaadamantane-1-carboxylic acid derivatives—is the privileged pharmacophore for sigma receptor engagement, with negligible off-target binding across 42 other CNS proteins [2].

Sigma receptor CNS ligands Structure-activity relationship Neuropharmacology

Commercial Availability in Dual Purity Tiers vs. Limited Sourcing of Regioisomeric 1-Azaadamantane-4-carboxylic acid

A practical procurement consideration differentiates 2-azaadamantane-1-carboxylic acid from its closest regioisomeric analog, 1-azaadamantane-4-carboxylic acid (CAS 1047723-55-6). 2-Azaadamantane-1-carboxylic acid is stocked by multiple independent suppliers in two distinct purity grades—95% (AChemBlock, Catalog F-4751) and 98% (Leyan, Product 1564104) —in quantities from 100 mg to gram scale, with explicit storage specifications (0–8 °C) and hazard documentation available. In contrast, 1-azaadamantane-4-carboxylic acid (CAS 1047723-55-6) appears primarily via inquiry-based sourcing channels with limited or no published catalog listings from major building block suppliers, as evidenced by its absence from established catalog platforms that carry the 2-aza isomer . This supply chain disparity directly impacts project timelines, reproducibility, and cost predictability for research programs requiring reliable access to azaadamantane carboxylic acid building blocks.

Chemical sourcing Supply chain Building block availability Procurement

Optimal Application Scenarios for 2-Azaadamantane-1-carboxylic acid Based on Quantified Differentiation Evidence


Development of AZADO-Family Organocatalysts for Sterically Hindered Alcohol Oxidation

Research groups and fine chemical manufacturers seeking to replace stoichiometric oxidants or inefficient TEMPO-based protocols with a high-performance organocatalytic system should prioritize 2-azaadamantane-1-carboxylic acid as the synthetic entry point to the AZADO catalyst family. The ~93-fold kinetic superiority of AZADO over TEMPO (k₁st = 5.19 × 10⁻³ vs. 5.56 × 10⁻⁵ min⁻¹) directly translates to lower catalyst loading, shorter reaction times, and expanded substrate scope to include sterically hindered secondary alcohols that TEMPO cannot process [1]. This building block enables in-house catalyst preparation rather than reliance on pre-formed AZADO purchases, offering cost advantages and structural diversification opportunities through carboxylic acid derivatization prior to N-oxyl formation. The green chemistry profile—metal-free conditions using ambient air as the terminal oxidant—aligns with industrial sustainability mandates [2].

Sigma Receptor-Targeted CNS Drug Discovery Requiring Clean Off-Target Profiles

Medicinal chemistry programs targeting sigma-1 or sigma-2 receptors for pain, neurodegeneration, or neuropsychiatric indications should select 2-azaadamantane-1-carboxylic acid as a core building block for focused library synthesis. The Banister et al. (2011) head-to-head comparison provides a validated SAR roadmap: deoxygenated N-arylalkyl-2-azaadamantanes (accessible from reductive transformations of the carboxylic acid derivative) achieve σ1 Ki values as low as 8.3 nM with negligible binding to 42 other screened CNS proteins [3]. This pre-validated selectivity profile substantially reduces the counter-screening burden during lead optimization compared to starting from an uncharacterized scaffold, making this building block a time- and resource-efficient choice for sigma receptor programs.

Medicinal Chemistry Programs Requiring Modulated Lipophilicity for Enhanced Drug-Likeness

Lead optimization campaigns where the all-carbon adamantane scaffold delivers excessive lipophilicity (XLogP3 = 2.6 for adamantane-1-carboxylic acid) should substitute 2-azaadamantane-1-carboxylic acid to systematically reduce logP while preserving three-dimensional cage rigidity. The nitrogen substitution lowers computed XLogP3 by approximately 1.0–1.6 log units (class-level evidence from the Suslov et al. 2021 review [4]), which can improve aqueous solubility, reduce non-specific protein binding, and favorably shift pharmacokinetic profiles. This scaffold swap is particularly relevant for CNS programs where maintaining logP in the 1–2.5 range is critical for balancing blood-brain barrier penetration with metabolic stability [4]. The carboxylic acid handle additionally provides a convenient conjugation point for further property modulation through amide or ester prodrug strategies.

Divergent Library Synthesis Exploiting Dual Orthogonal Reactive Handles

High-throughput medicinal chemistry and parallel synthesis workflows that benefit from maximizing chemical diversity from a single building block should procure 2-azaadamantane-1-carboxylic acid rather than mono-functional alternatives. The two orthogonal functional groups—bridgehead carboxylic acid and cage-secondary amine—enable sequential diversification: amide/ester formation at the carboxylate in a first step, followed by N-functionalization (alkylation, acylation, sulfonylation) at the amine in a second step, without protecting group manipulation [5]. This divergent strategy can generate a more structurally diverse compound collection from fewer starting materials, directly reducing procurement costs and synthetic cycle times in library production settings. The rigid cage geometry imposed by the 2-azaadamantane scaffold further constrains the conformational space of derived ligands, a desirable feature for structure-based drug design seeking to minimize entropic penalties upon target binding.

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